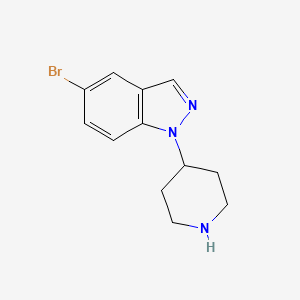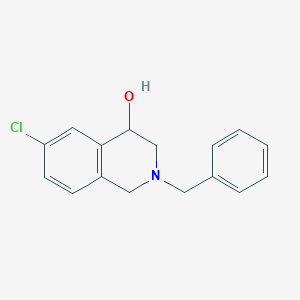
2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol is a chemical compound with the molecular formula C16H16ClNO and a molar mass of 273.7573 g/mol. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol typically involves the following steps:
Benzylamine and Chloroacetic Acid Reaction: The reaction between benzylamine and chloroacetic acid forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a strong base, such as sodium hydroxide, to form the isoquinoline ring structure.
Chlorination: The resulting compound is then chlorinated to introduce the chlorine atom at the 6th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to form its saturated analogs.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Quinone Derivatives: Oxidation can yield quinone derivatives, which are important in various chemical and biological applications.
Saturated Analogs: Reduction can produce saturated analogs, which may have different biological activities.
Substituted Derivatives: Substitution reactions can lead to the formation of a wide range of derivatives with diverse properties.
科学研究应用
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol is structurally similar to other isoquinoline derivatives, such as 2-phenyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol and 2-methyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol These compounds share the isoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug development, and other fields. Further research and development may uncover new uses and applications for this compound, expanding its impact on various scientific disciplines.
属性
分子式 |
C16H16ClNO |
|---|---|
分子量 |
273.75 g/mol |
IUPAC 名称 |
2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol |
InChI |
InChI=1S/C16H16ClNO/c17-14-7-6-13-10-18(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12/h1-8,16,19H,9-11H2 |
InChI 键 |
PGCUIZMPAABURQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(CN1CC3=CC=CC=C3)C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


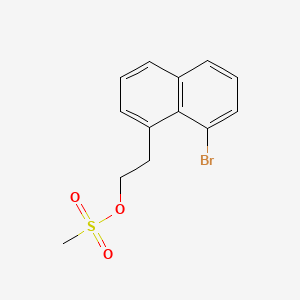

![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)
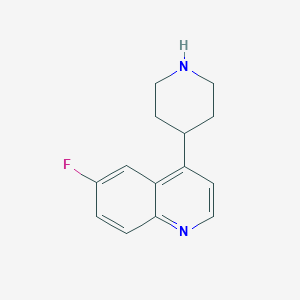
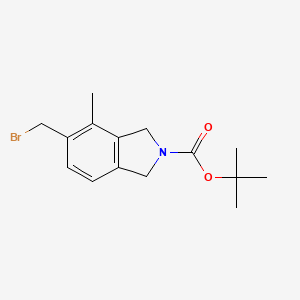
![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)

![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
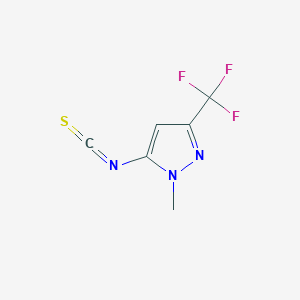
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)

![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
